Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Overview
Description
Mechanism of Action
Target of Action
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a derivative of the quinolone class of compounds . The primary targets of quinolones are bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . .
Mode of Action
The mode of action of quinolones involves the inhibition of DNA gyrase and topoisomerase IV, leading to the prevention of DNA replication and thus bacterial growth
Biochemical Pathways
Quinolones affect the DNA supercoiling process, which is crucial for DNA replication, transcription, and repair . By inhibiting DNA gyrase and topoisomerase IV, quinolones disrupt these processes, leading to cell death
Pharmacokinetics
Quinolones, in general, are well-absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The result of the action of quinolones is the inhibition of bacterial growth by preventing DNA replication
Action Environment
The action of quinolones can be influenced by various environmental factors such as pH, presence of divalent cations, and bacterial resistance mechanisms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the acylation of 4-chloroaniline with ethyl oxalyl chloride, followed by cyclization with phosphorus oxychloride . The reaction conditions typically include the use of an inert atmosphere and temperatures ranging from 0°C to 100°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Reduction Reactions: Products include alcohol derivatives of the original compound.
Oxidation Reactions: Products include quinoline derivatives with higher oxidation states.
Scientific Research Applications
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 4-Hydroxy-2-quinolones
- 2-Oxo-1,2-dihydroquinoline-3-carboxylates
Uniqueness
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 4-chloro-2-oxo-1H-quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-10(13)7-5-3-4-6-8(7)14-11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFCVAZGXKEUSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350360 | |
Record name | STK857580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99429-64-8 | |
Record name | STK857580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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